molecular formula C7H10N2O2S B1675902 Mafenide CAS No. 138-39-6

Mafenide

Cat. No. B1675902
CAS RN: 138-39-6
M. Wt: 186.23 g/mol
InChI Key: TYMRLRRVMHJFTF-UHFFFAOYSA-N
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Description

Mafenide is a sulfonamide-type medication used as an antibiotic . It is used to prevent and treat bacterial or fungus infections . This compound cream is applied to the skin and/or burned area(s) to prevent and treat bacterial or fungus infections that may occur in burns .


Molecular Structure Analysis

This compound has a molecular formula of C7H10N2O2S and a molar mass of 186.23 g/mol . The structure includes a pteridine portion, a p-aminobenzoic acid (PABA), and a L-glutamate residue .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 382.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 47.4±0.4 cm³ .

Scientific Research Applications

Antifibrinolytic Activity in Burn Wounds

Mafenide, also known as Sulfamylon, is used in burn units for treating burn wounds before and after skin grafting. A study by Aldridge, Weisdorf, and Kucan (1988) in "Plastic and Reconstructive Surgery" revealed that Sulfamylon exhibits dose-related inhibition of streptokinase-mediated fibrinolysis in vitro, suggesting an antifibrinolytic property that may protect early grafts on burn wounds (Aldridge, Weisdorf & Kucan, 1988).

Antimicrobial Therapy in Burns

Research indicates that this compound significantly reduces mortality from burn wound sepsis. Bandmann and Breit (1973) in "British Journal of Dermatology" emphasized the prophylactic application of this compound acetate in reducing mortality significantly in large burns (Bandmann & Breit, 1973).

Inhibition of Dihydropteroate Synthase

Eagon and Mcmanus (1990) in "The Journal of Antimicrobial Chemotherapy" found that this compound does not inhibit dihydropteroate synthase, differentiating it from structurally related sulphonamides. Their research using bacterial cells showed that this compound is more effective against Pseudomonas aeruginosa than Escherichia coli (Eagon & Mcmanus, 1990).

Liposomal Formulation for Eschar Delivery

Makhmalzadeh, Azh, and Azarpanah (2011) in the "International Journal of Drug Development and Research" investigated this compound acetate liposomal formulation as an eschar delivery system. Their findings suggest that liposomal formulation enhances this compound acetate's partitioning through rat skin, indicating potential improvements in drug delivery and reduction in systemic toxicity (Makhmalzadeh, Azh & Azarpanah, 2011).

Cost-Effective Alternatives in Burn Wounds

A study by Afshari et al. (2017) in "Journal of Burn Care & Research" explored the use of 2.5% this compound acetate as a cost-effective alternative to the 5% solution for burn wounds. They found no significant difference in wound infection, bacteremia, sepsis, pneumonia, or mortality between the two concentrations, suggesting that the 2.5% concentration is an equally efficacious and more cost-effective alternative (Afshari et al., 2017).

Antimicrobial Activity Beyond Reconstitution

Afshari, Nguyen, Kahn, Montgomery, Shinha, Stratton, and Summitt (2018) in "Journal of Burn Care & Research" studied the duration of this compound acetate's antimicrobial activity after reconstitution. Their in vitro study indicated that this compound acetate maintains antimicrobial activity for at least 60 days after reconstitution, which could lead to cost savings by reducing product waste (Afshari et al., 2018).

Inhibiting Pyroptosis and Inflammatory Factors

Han, Yang, Yu, Guo, Guan, Shen, and Jiao (2020) in the "European Journal of Pharmaceutical Sciences" investigated this compound's role in inhibiting pyroptosis and the release of inflammatory factors. They found that this compound inhibits Gasdermin D cleavage and suppresses pyroptosis, thereby decreasing the release of inflammatory factors (Han et al., 2020).

Safety and Hazards

Mafenide may cause an allergic skin reaction . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMRLRRVMHJFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047860
Record name Mafenide
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns.
Record name Mafenide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06795
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CAS RN

138-39-6
Record name Mafenide
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Record name Mafenide [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafenide
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URL https://www.drugbank.ca/drugs/DB06795
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Record name mafenide
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Record name Mafenide
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Record name Mafenide
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Record name MAFENIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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